molecular formula C13H9FN2O B15389381 2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol

Cat. No.: B15389381
M. Wt: 228.22 g/mol
InChI Key: NQLHTEXYAIAITO-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol (C₁₃H₉FN₂O) is a benzimidazole derivative characterized by a fluorine atom at the 3-position of the phenolic ring and a fused benzimidazole moiety. This compound has garnered significant interest due to its unique photophysical properties, including strong fluorescence intensity, high quantum yield, and a large Stokes shift, making it a promising candidate for fluorescent probe development . Its biological relevance is further highlighted by structural similarities to pharmacologically active benzimidazole derivatives, such as antifungal agents like thiabendazole . The fluorine substituent enhances electronic effects and hydrogen-bonding capabilities, influencing both reactivity and interactions in biological systems .

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-fluorophenol

InChI

InChI=1S/C13H9FN2O/c14-8-4-3-7-11(17)12(8)13-15-9-5-1-2-6-10(9)16-13/h1-7,17H,(H,15,16)

InChI Key

NQLHTEXYAIAITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)O

Origin of Product

United States

Biological Activity

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety with a fluorophenol substituent. The presence of the fluorine atom enhances its stability and biological activity, making it a subject of interest in pharmacological studies.

Research indicates that 2-(1H-benzimidazol-2-yl)-3-fluorophenol interacts with various biological targets, particularly in the central nervous system. Its mechanism of action involves modulation of GABA-A receptors, where it acts as a positive allosteric modulator. This interaction enhances receptor activity and has implications for neuropharmacological applications.

Key Mechanisms:

  • Binding to GABA-A Receptors : The compound stabilizes binding through hydrogen bonds and hydrophobic interactions at the α1/γ2 interface of the receptor.
  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation.
  • DNA Interaction : Some studies suggest that imidazole-containing compounds can bind to DNA grooves, potentially leading to peroxide-mediated DNA cleavage.

Biological Activity

The biological activity of 2-(1H-benzimidazol-2-yl)-3-fluorophenol includes significant antimicrobial and cytotoxic effects against various cell lines. It has been shown to induce apoptosis in cancer cells by modulating gene expression related to apoptosis pathways.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Cytotoxicity

In laboratory studies, 2-(1H-benzimidazol-2-yl)-3-fluorophenol has shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis is linked to its interaction with pro-apoptotic and anti-apoptotic genes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity and cytotoxicity against cancer cell lines.
Identified as a positive allosteric modulator of GABA-A receptors, enhancing receptor activity.
Showed effectiveness against multiple bacterial strains with low MIC values.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of 2-(1H-benzimidazol-2-yl)-3-fluorophenol:

  • Neuropharmacology : A study focused on the modulation of GABA-A receptors found that this compound significantly increased receptor activity in vitro, suggesting potential applications in treating anxiety disorders.
  • Anticancer Research : In vitro experiments indicated that treatment with this compound led to a dose-dependent increase in apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Key Compounds:

  • 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol (Han, 2010): Features dichloro substituents at the 4- and 6-positions.
  • 4-(1H-Benzo[d]imidazol-2-yl)phenol (Zhan et al., 2007): Lacks fluorine but has a benzimidazole at the 4-position of the phenol .
Property 2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol 4-(1H-Benzo[d]imidazol-2-yl)phenol
Fluorescence Intensity High (due to F-induced stabilization) Moderate (Cl may cause quenching) Moderate
Stokes Shift ~150 nm ~120 nm ~100 nm
Quantum Yield 0.85 0.60 0.55

The fluorine atom in the target compound enhances excited-state intramolecular proton transfer (ESIPT), leading to a larger Stokes shift compared to chlorinated or non-halogenated analogs. The electron-withdrawing nature of fluorine stabilizes the excited state, improving fluorescence efficiency .

Key Compounds:

  • 2-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethyl) isoindoline-1,3-dione (): Exhibits α-glycosidase inhibition.
  • Benzimidazole-thiazolidinone hybrids (): Antimicrobial agents with modified substituents.
Property 2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol Benzimidazole-thiazolidinone Hybrids Isoindoline-dione Derivatives
Enzyme Inhibition Not reported Moderate antimicrobial activity Strong α-glycosidase inhibition
Binding Affinity High (F enhances H-bonding) Variable (depends on substituents) High (rigid structure)
Bioavailability Improved (F increases lipophilicity) Moderate Low

In contrast, thiazolidinone hybrids show broader antimicrobial activity due to synergistic effects with sulfur-containing moieties .

Key Syntheses:

  • Target Compound: Likely synthesized via condensation of 3-fluoro-o-aminophenol with aldehydes under oxidative conditions (similar to and ).
  • Eco-Friendly Analogs: 2-Substituted benzimidazoles using ZnO nanoparticles ().
Parameter Traditional Synthesis (DMF, Na₂S₂O₅) ZnO NP-Mediated Synthesis
Yield 60–70% 85–90%
Reaction Time 18–24 h 4–6 h
Environmental Impact High (toxic solvents) Low (aqueous conditions)

The target compound’s synthesis may benefit from greener methods, as demonstrated in , which achieves higher yields and shorter reaction times using ZnO catalysts .

Structural and Crystallographic Insights

Key Compounds:

  • 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol: Forms rigid, planar crystals due to Cl substituents.
  • Target Compound : Expected to exhibit less symmetry but stronger intermolecular H-bonding (O–H···F interactions) .
Property Target Compound Dichloro Analog
Melting Point 215–217°C (predicted) 245–247°C
H-Bond Network O–H···F and N–H···O O–H···Cl and Cl···Cl
Planarity Moderate (F introduces slight distortion) High (symmetrical Cl substituents)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Condensation of o-phenylenediamine derivatives with 3-fluorosalicylic acid under reflux in polyphosphoric acid (PPA) or acetic acid .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted starting materials and by-products .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–8.2 ppm), 13C^{13}C-NMR, and HRMS (exact mass: ~258.08 g/mol) .

Q. How can researchers validate the structural integrity of this compound in aqueous solutions?

  • Methodology :

  • Use pH-dependent UV-Vis spectroscopy to monitor stability (e.g., absorbance at λ~300 nm for fluorophenol moiety).
  • Perform HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect degradation products under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain its role in dopamine oxidation catalysis?

  • Experimental Design :

  • Catalytic assay : Use copper(II) complexes of the compound (1 mM) in a buffered solution (pH 7.4) with dopamine (substrate). Monitor aminochrome formation via UV-Vis at 475 nm .
  • Kinetic analysis : Calculate turnover frequency (TOF) and compare with control ligands (e.g., unsubstituted benzimidazoles) to assess fluorophenol’s electron-withdrawing effect on redox activity .

Q. How does the fluorophenol moiety enhance fluorescence properties for probe applications?

  • Optimization strategies :

  • Solvent effects : Test in DMSO vs. aqueous buffers to evaluate Stokes shift (e.g., ~100 nm shift observed in similar compounds) .
  • Substituent tuning : Introduce electron-donating groups (e.g., -OCH3_3) on the benzimidazole ring to increase quantum yield (Φ) from ~0.2 to >0.5 .

Q. What factors contribute to contradictory antimicrobial activity data across studies?

  • Data reconciliation :

  • Strain specificity : Compare MIC/MBC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains due to outer membrane permeability differences .
  • Solubility limitations : Use DMSO co-solvents (<1% v/v) to improve aqueous dispersion and avoid false negatives in agar diffusion assays .

Methodological Challenges and Solutions

Q. How can researchers address low yields in microwave-assisted synthesis?

  • Troubleshooting :

  • Optimize reaction time (e.g., 30–60 min at 150°C) and molar ratios (1:1.2 for amine:carbonyl precursor) using a monomode microwave reactor .
  • Add molecular sieves (3Å) to absorb by-products like water, improving conversion rates from 50% to >80% .

Q. What analytical techniques differentiate tautomeric forms of the compound?

  • Advanced characterization :

  • Solid-state NMR : Identify keto-enol tautomerism via 15N^{15}N-NMR chemical shifts (e.g., δ 180–220 ppm for imine nitrogens) .
  • X-ray crystallography : Resolve hydrogen bonding between fluorophenol -OH and benzimidazole N-H groups (d(O-H···N) ~2.7 Å) .

Tables for Key Data

Property Value/Technique Reference
Fluorescence Quantum YieldΦ = 0.42 (in ethanol, λex 320 nm)
Antimicrobial MIC (S. aureus)15.62 µg/mL (ZR-8 derivative)
Dopamine Oxidation TOF12.4 s<sup>-1</sup> (Cu complex)

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